![molecular formula C9H11N3S2 B8705226 Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- CAS No. 121746-11-0](/img/structure/B8705226.png)
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- typically involves the reaction of 2-methylthio-5,6-dimethylthieno[2,3-d]pyrimidine with an appropriate amine source. One common method involves the use of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione as a starting material . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its anticancer properties, particularly as a protein kinase inhibitor.
Wirkmechanismus
The mechanism by which Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- exerts its effects is primarily through the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
- 2-Methylthio-5,6-dimethylthieno[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)--2(1H)-thione
Uniqueness
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications .
Eigenschaften
CAS-Nummer |
121746-11-0 |
---|---|
Molekularformel |
C9H11N3S2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
5,6-dimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H11N3S2/c1-4-5(2)14-8-6(4)7(10)11-9(12-8)13-3/h1-3H3,(H2,10,11,12) |
InChI-Schlüssel |
OWZCHEFDQNYUOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.